1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3/c1-15-3-6-17(7-4-15)23-21-14-26-22-12-5-16(2)13-20(22)24(21)28(27-23)19-10-8-18(25)9-11-19/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDCTRJYSWZDBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)C)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It has been found to have potent antileishmanial and antimalarial activities. The molecular docking study conducted on Lm-PTR1, a protein target related to Leishmania, suggests that this compound may interact with similar targets.
Mode of Action
A molecular simulation study suggests that it has a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy. This suggests that the compound may bind to its target protein and modulate its activity, leading to its antileishmanial and antimalarial effects.
Result of Action
The compound has demonstrated significant antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively. This suggests that the compound’s action results in potent inhibition of the growth and proliferation of the Leishmania parasite.
Biological Activity
1-(4-bromophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, known for its diverse biological activities. Its molecular formula is C24H18BrN3, with a molecular weight of 428.3 g/mol. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound demonstrated significant activity against several pathogens. For example, derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Properties
The anticancer potential of pyrazoloquinolines has been extensively researched. A study highlighted that certain derivatives showed promising anti-proliferative effects against various cancer cell lines, suggesting that the mechanism of action may involve the inhibition of specific cellular pathways . The compound's structural features contribute to its efficacy in targeting cancer cells.
Anti-inflammatory Effects
The anti-inflammatory activity of pyrazoloquinoline derivatives has also been investigated. In vitro studies indicated that these compounds could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with some derivatives exhibiting potency comparable to established anti-inflammatory agents . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression has been proposed as a mechanism for their anti-inflammatory effects.
The biological mechanisms underlying the activities of pyrazoloquinolines are complex and multifaceted. Research suggests that these compounds may interact with various molecular targets, including enzymes involved in inflammatory processes and cancer cell proliferation. The structure-activity relationship (SAR) analysis has provided insights into how specific modifications can enhance biological activity .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | 0.22 | |
| Compound B | Anticancer | IC50 = 0.40 | |
| Compound C | Anti-inflammatory | Potency similar to control |
Study on Antimicrobial Properties
In a comprehensive study focusing on the antimicrobial efficacy of pyrazoloquinolines, several derivatives were synthesized and tested against common bacterial strains. Among them, the derivative corresponding to this compound exhibited notable inhibitory effects against Staphylococcus aureus, indicating its potential as a lead compound for further development .
Investigation into Anti-cancer Mechanisms
Another significant study explored the anticancer properties of pyrazoloquinolines, where compounds were evaluated for their ability to inhibit cell proliferation in various cancer cell lines. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells, suggesting pathways for developing targeted cancer therapies based on this class of compounds .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Pyrazoloquinoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of the target compound with key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: The hydroxyl and amino groups in compound 2i enhance anti-inflammatory activity by inhibiting nitric oxide (NO) production (IC₅₀ ~0.5 µM), comparable to the control 1400W . ELND006’s sulfonyl and cyclopropyl groups confer metabolic stability, highlighting how electron-withdrawing substituents optimize pharmacokinetics .
Ring Fusion Differences: Compound 1A (pyrazolo[4,3-f]quinoline) differs in ring fusion (positions 4,3-f vs. 4,3-c), altering the heterocyclic framework. This structural isomerism impacts topoisomerase inhibition and cytotoxicity, with 1A showing nanomolar activity against cancer cell lines .
Key Observations :
Q & A
Basic Research Question
¹H/¹³C NMR : Aromatic proton signals (δ 7.2–8.6 ppm) confirm substituent positions. For example, methyl groups appear as singlets (δ 2.1–2.5 ppm), and bromophenyl protons show distinct coupling patterns (e.g., doublets at δ 7.57–7.72 ppm ).
HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 380.0394 for a brominated derivative ).
IR Spectroscopy : C=N stretches (~1587 cm⁻¹) and aromatic C-H vibrations (~3047 cm⁻¹) confirm heterocyclic core formation .
Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .
How can researchers address discrepancies in melting points or spectral data reported for structurally similar pyrazoloquinoline derivatives?
Advanced Research Question
Discrepancies may arise from:
Polymorphism : Recrystallize the compound in different solvents (e.g., ethanol vs. cyclohexane) to assess phase variations .
Impurities : Use HPLC or TLC (Rf comparison) to verify purity. For example, TLC with methanol:acetone (6:4) resolves byproducts .
Substituent effects : Electron-withdrawing groups (e.g., Br) increase melting points compared to methoxy derivatives .
Methodology : Cross-reference NMR integrals and HRMS data to confirm molecular homogeneity .
What experimental approaches are utilized to investigate unexpected intramolecular cyclizations during pyrazoloquinoline synthesis?
Advanced Research Question
Mechanistic probes : Isotopic labeling (e.g., ²H or ¹³C) tracks cyclization pathways .
Computational modeling : DFT calculations predict transition states and energetics of cyclization steps .
Kinetic studies : Monitor reaction progress via in situ IR or LC-MS to identify intermediate species .
Case Study : Intramolecular cyclization of 4-(2-halophenyl) precursors yields fused pyrazoloquinolines, with steric and electronic factors dictating regioselectivity .
What in vitro assays are typically used to assess the biological potential of pyrazoloquinoline derivatives?
Basic Research Question
Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against mycobacterial strains .
Enzyme inhibition : Fluorescence-based assays targeting quinoline-binding enzymes (e.g., cytochrome P450 ).
Cytotoxicity : MTT assays on cancer cell lines to evaluate IC₅₀ values .
Data Validation : Compare activity trends with substituent modifications (e.g., bromophenyl vs. methoxyphenyl ).
How can computational chemistry aid in the design of novel pyrazoloquinoline derivatives with enhanced properties?
Advanced Research Question
Molecular docking : Predict binding affinities to biological targets (e.g., DNA gyrase for antimicrobial activity ).
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
ADMET prediction : Assess solubility and metabolic stability using software like Schrödinger or MOE .
What are the key considerations in selecting catalysts for cross-coupling reactions in pyrazoloquinoline synthesis?
Basic Research Question
Catalyst efficiency : PdCl₂(PPh₃)₂ achieves high yields in Suzuki couplings for aryl-boron partners .
Ligand effects : Bulky ligands (e.g., PCy₃) suppress homo-coupling byproducts .
Solvent compatibility : Polar aprotic solvents (DMF, THF) enhance catalyst stability .
What strategies optimize regioselectivity in the functionalization of the pyrazoloquinoline core?
Advanced Research Question
Directing groups : Install temporary groups (e.g., -NH₂) to guide electrophilic substitution .
Protecting groups : Use Boc or Fmoc to shield reactive sites during multi-step synthesis .
Microwave-assisted synthesis : Enhances regioselectivity by accelerating reaction kinetics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
